molecular formula C21H25NO6 B11021419 N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine

N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine

Cat. No.: B11021419
M. Wt: 387.4 g/mol
InChI Key: KJQCQRGKHLUSAP-IBGZPJMESA-N
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Description

N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine is a chemical compound with the following properties:

    Linear Formula: C₁₆H₁₆O₅

    CAS Number: 304896-83-1

    Molecular Weight: 288.303 g/mol

    MDL Number: MFCD01827062

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would similarly vary based on the reaction type.

Scientific Research Applications

While specific applications of this compound are not widely documented, we can speculate on potential areas of interest:

    Medicinal Chemistry: Investigating its pharmacological properties, potential therapeutic targets, and drug development.

    Biochemistry: Studying its interactions with enzymes, receptors, or other biomolecules.

    Chemical Biology: Exploring its role in cellular processes.

    Industry: Assessing its use in specialty chemicals or materials.

Mechanism of Action

The precise mechanism by which N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways involved.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C21H25NO6/c1-11(2)19(20(24)25)22-17(23)10-27-15-8-12(3)9-16-18(15)13-6-4-5-7-14(13)21(26)28-16/h8-9,11,19H,4-7,10H2,1-3H3,(H,22,23)(H,24,25)/t19-/m0/s1

InChI Key

KJQCQRGKHLUSAP-IBGZPJMESA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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